4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a useful research compound. Its molecular formula is C18H15ClN2O4 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0720347 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Properties and Biological Activity
The molecular structure of benzodiazepine derivatives, including compounds similar to 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, has been a subject of interest due to their three-dimensional configuration and potential biological activities. These compounds have been examined for their carcinostatic properties and effectiveness in relieving anxiety, with a lower addiction potential compared to earlier drugs. The study of their molecular properties can enhance understanding of their reactivity and mechanisms in biological systems (Abirou et al., 2007).
Enantioselective Synthesis
Enantioselective synthesis techniques have been developed to produce benzodiazepine derivatives with quaternary stereogenic centers, which are rare but significant in medicinal chemistry. These techniques involve the use of proteinogenic amino acids and allow for the synthesis of quaternary benzodiazepines with excellent enantioselectivity, contributing to the diversity of benzodiazepine scaffolds with potential therapeutic applications (Carlier et al., 2006).
Parallel Solid-Phase Synthesis
An efficient strategy for parallel solid-phase synthesis of benzodiazepine-2,3-diones has been described, showcasing a method for generating secondary amines via reductive alkylation, which, through intramolecular cyclization, leads to the desired benzodiazepine diones. This synthesis approach indicates a route for high-throughput production of these compounds (Nefzi et al., 2001).
Solid-Phase Synthesis Generality
A general and expedient method for the solid-phase synthesis of benzodiazepine-2,5-diones from commercially available components has been developed. This method demonstrates the incorporation of diverse functionalities into the benzodiazepine products, highlighting the versatility and broad applicability of this synthesis technique in generating a wide variety of compounds for potential lead identification and optimization in drug discovery (Boojamra et al., 1997).
Mechanism of Action
Future Directions
The modification of the benzodiazepine core structure, such as the addition of the 1,3-benzodioxol group in this compound, is a common approach in medicinal chemistry to discover new drugs with improved properties or reduced side effects . Therefore, this compound could potentially be of interest in future research.
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-20-14-5-3-2-4-12(14)18(23)21(9-17(20)22)8-11-6-15-16(7-13(11)19)25-10-24-15/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXPGYPPRCWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=CC4=C(C=C3Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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